molecular formula C11H11FO3 B160393 Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate CAS No. 1999-00-4

Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate

Cat. No. B160393
CAS RN: 1999-00-4
M. Wt: 210.2 g/mol
InChI Key: SJUXLKYJKQBZLM-UHFFFAOYSA-N
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Description

Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate is an organic compound. It is also known as Ethyl (4-fluorobenzoyl)acetate and has a molecular weight of 210.20 . It is used as a reactant in various chemical reactions .


Synthesis Analysis

The synthesis of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate involves condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines . It is also used in base-promoted domino Michael addition/cyclization/elimination reactions for the synthesis of hydroxybenzophenones .


Molecular Structure Analysis

The molecular formula of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate is FC6H4COCH2CO2C2H5 . The structure includes a fluorophenyl group attached to a propanoate group via an oxygen atom .


Chemical Reactions Analysis

Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate is used as a reactant in various chemical reactions. For example, it is used in oxidative cross-coupling with indoles via dioxygen activation and cyclization of keto esters for the synthesis of pyrones .


Physical And Chemical Properties Analysis

Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate is a liquid at room temperature. It has a boiling point of 117-120 °C and a density of 1.174 g/mL at 25 °C . The refractive index is 1.5040 .

Scientific Research Applications

1. Triazole-Pyrimidine Hybrids

  • Summary of Application : Triazole-Pyrimidine hybrids have been studied for their potential neuroprotective and anti-neuroinflammatory properties. They are considered a precise target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
  • Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

2. Fluorinated Pyrazole

  • Summary of Application : A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was synthesized and studied for its potential anti-breast cancer properties .
  • Methods of Application : The synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. The synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .
  • Results or Outcomes : The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis. A molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .

3. Synthesis of Benzimidazoles and Perimidines

  • Summary of Application : Ethyl (4-fluorobenzoyl)acetate has been used as a precursor in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines, which are being studied for possible use as antimalarial treatments .
  • Methods of Application : The condensation reactions were carried out under controlled conditions, and the resulting compounds were characterized using various spectroscopic techniques .
  • Results or Outcomes : The synthesized benzimidazoles and perimidines showed promising antimalarial activity in preliminary tests .

4. Synthesis of Hydroxybenzophenones

  • Summary of Application : Ethyl (4-fluorobenzoyl)acetate has been used in base-promoted domino Michael addition/cyclization/elimination reactions for the synthesis of hydroxybenzophenones .
  • Methods of Application : The reactions were carried out under basic conditions, and the resulting hydroxybenzophenones were characterized using various spectroscopic techniques .
  • Results or Outcomes : The synthesized hydroxybenzophenones were found to have interesting chemical properties, suggesting potential applications in various fields .

5. Synthesis of Quinoxaline

  • Summary of Application : Ethyl (4-fluorobenzoyl)acetate has been used in condensation reactions with benzofurazan oxide to yield 2-(carboethoxy)-3-(4′-fluoro)phenylquinoxaline .
  • Methods of Application : The condensation reactions were carried out under controlled conditions, and the resulting compounds were characterized using various spectroscopic techniques .
  • Results or Outcomes : The synthesized quinoxaline derivatives showed promising chemical properties, suggesting potential applications in various fields .

6. Biological Potential of Indole Derivatives

  • Summary of Application : Indole derivatives, which can be synthesized from compounds like Ethyl (4-fluorobenzoyl)acetate, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
  • Methods of Application : Various scaffolds of indole were synthesized for screening different pharmacological activities .
  • Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Safety And Hazards

Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate is combustible and should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUXLKYJKQBZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374518
Record name Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate

CAS RN

1999-00-4
Record name Ethyl 4-fluoro-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1999-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

57.92 g. (1.448 moles) of 60% sodium hydride/mineral oil is washed twice with pentane, the pentane is decanted, the sodium hydride is dried in a stream of nitrogen, 171 g. (1.448 moles) of diethyl carbonate is added neat at 20°-25° C., and the dropwise addition of a solution of 100 g. (0.724 mole) of 4-fluoroacetophenone in 100 ml of dry diethyl ether is commenced, the reaction mixture being stirred at 20°-25° C. under nitrogen throughout. After about 10% of the diethyl ether solution is added, 10 drops of ethanol is added (gas evolution commences immediately), and the balance of the solution is added dropwise over a period 1 hour at a rate such that the reaction mixture refluxes, the reaction mixture being stirred under nitrogen throughout. 1 kg. of dry diethyl ether is added to facilitate stirring, and the reaction mixture is refluxed under nitrogen for 3 hours and cooled to 0° C., water is carefully added (to destroy the excess sodium hydride) until all solids dissolve (the addition being exothermic), the diethyl ether phase is separated, the aqueous phase is acidified to pH 1 with concentrated hydrochloric acid and extracted twice with diethyl ether, and the three diethyl ether phases are combined, washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered and evaporated at reduced pressure to obtain an orange oil. The orange oil is fractionally distilled at about 1 mm. Hg. to obtain the product as a colorless liquid (117.8 g. (77%)). B.p. 117°-125° C.λ1 mm. Hg.
Quantity
1.448 mol
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reactant
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0 (± 1) mol
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1.448 mol
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0.724 mol
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100 mL
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Yield
77%

Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, 30 mL of. THF was added to 6.09 g (10 mmol, 1.0 equivalent) of (BrZnCH2COOEt.THF)2. Under argon atmosphere, a solution of 1.21 g (10 mmol) of 4-fluorobenzonitrile in 5 mL of THF was added dropwise while stirring at 0˜5° C. The mixture was stirred at 20˜25° C. for 26 hours. 15 mL of 10% hydrochloric acid was added dropwise at 20° C. or lower, and the mixture was stirred at 20˜25° C. for 1 hour, followed by dilution with ethyl acetate. Then, the layers were separated. The organic layer was washed successively with 15 mL of 1N hydrochloric acid, 20 mL of an aqueous saturated sodium chloride solution, 20 mL (×2) of an aqueous saturated sodium bicarbonate solution, and 20 mL of an aqueous saturated sodium chloride solution. After washing, the organic layer was dried with anhydrous magnesium sulfate. Concentration under reduced pressure afforded 1.96 g of the desired product (yield 93%).
Quantity
1.21 g
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reactant
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5 mL
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15 mL
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Yield
93%

Synthesis routes and methods III

Procedure details

To a mixture of 4-fluoroacetophenone (20.0 g, 0.145 mol), ethanol (1 mL) and diethylcarbonate (100 mL) is added sodium hydride (60%, 12.0 g, 0.29 mol) at 0° C. portionwise over a period of 30 min. Afterwards the reaction mixture is allowed to warm to room temperature and stirred for 3 h. Thereafter, the reaction is quenched with aqueous 10% HCl and extracted with ethyl acetate (2×100 mL). The ethyl acetate layer is dried over anhydrous sodium sulphate, filtered and concentrated under reduced pressure. The crude material is purified by column chromatography using silica gel (230-400 mesh) in ethyl acetate and hexane (1:99 to 5:95) as eluent and 25 g (83%) of ethyl 3-(4-fluorophenyl)-3-oxopropanoate are obtained as light yellow liquid.
Quantity
20 g
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reactant
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100 mL
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reactant
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1 mL
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solvent
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12 g
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reactant
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Synthesis routes and methods IV

Procedure details

(Step 1) To 1.3 L (liters) of dry tetrahydrofuran (THF) was added 162 g of 60% sodium hydride (NaH) and 342 g of diethyl carbonate. To this mixture was added a solution of 200 g p-fluoroacetophenone in 440 ml dry THF dropwise over about 1 hour while refluxing, followed by 6 hours of refluxing. This reaction mixture was cooled, poured into iced water, neutralized with concentrated hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous magnesium sulfate (MgSO4), and concentrated. The residue was distilled under reduced pressure to provide 291 g of ethyl 3-(4-fluorophenyl)-3-oxopropionate as pale yellow oil.
Quantity
200 g
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reactant
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440 mL
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162 g
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342 g
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1.3 L
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Synthesis routes and methods V

Procedure details

Diethyl carbonate (801 mL, 6.79 mole) was added dropwise over a 30 minute period to a stirring slurry of potassium t-butoxide (609.2 g, 5.43 mole) in toluene (9.5 L) under a nitrogen atmosphere. The reaction mixture was heated to 78° C. and 4-fluoroacetophenone (250 g, 1.81 mole) in toluene (250 mL) was added over a one hour time period. Heating of the reaction mixture was continued overnight. Then the reaction mixture was quenched with 1.5 N HCl(aq) and extracted with ethyl acetate (3×1 L). The combined organic extracts were washed with saturated sodium bicarbonate, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo leaving a brown liquid. The liquid was distilled to give the title compound as a colorless liquid (250 g, 79%). MS m/z 209 (M−H)−.
Quantity
801 mL
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reactant
Reaction Step One
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609.2 g
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reactant
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9.5 L
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solvent
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250 g
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reactant
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250 mL
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solvent
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
NG Giri, I Althagafi, T Ghatak, R Pratap - ChemistrySelect, 2023 - Wiley Online Library
We have discovered base‐mediated conversion of 3,3‐bis(methylthio)‐1‐arylprop‐2‐en‐1‐ones to versatile active methylene compounds (β‐keto esters). A series of products were …
R Bortolozzi, D Carta, M Dal Prà, G Antoniazzi… - European journal of …, 2019 - Elsevier
A small number of fluorinated 7-phenyl-pyrroloquinolinone (7-PPyQ) derivatives was synthesized in an attempt to improve the metabolic stability of 3N-ethyl-7-PPyQ and 3N-benzoyl-7-…
Number of citations: 11 www.sciencedirect.com
M Zahid, MF Ibad, ZA Abilov, P Langer - Journal of Fluorine Chemistry, 2013 - Elsevier
The insertion of fluorinated 1,3-dicarbonyl compounds to benzyne resulted in regioselective formation of various fluorinated 1,5-dicarbonyl compounds which are not readily available …
Number of citations: 8 www.sciencedirect.com
X Liu, CB Chan, SW Jang, S Pradoldej… - Journal of medicinal …, 2010 - ACS Publications
7,8-Dihydroxyflavone is a recently identified small molecular tropomyosin-receptor-kinase B (TrkB) agonist. Our preliminary structural−activity relationship (SAR) study showed that the 7,…
Number of citations: 219 pubs.acs.org
ES Zuniga, A Korkegian, S Mullen, EJ Hembre… - Bioorganic & Medicinal …, 2017 - Elsevier
We identified a di-substituted triazolopyrimidine with anti-tubercular activity against Mycobacterium tuberculosis. Three segments of the scaffold were examined rationally to establish a …
Number of citations: 49 www.sciencedirect.com
YF Chen, YC Lin, PK Huang, HC Chan, SC Kuo… - Bioorganic & medicinal …, 2013 - Elsevier
Novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives 12a–n were designed and prepared through an intramolecular cyclization reaction and evaluated for in …
Number of citations: 46 www.sciencedirect.com
J Chen, D Joseph, Y Xia, S Lee - The Journal of Organic …, 2021 - ACS Publications
Activated primary, secondary, and tertiary amides were coupled with enolizable esters in the presence of LiHMDS to obtain good yields of β-ketoesters at room temperature. Notably, …
Number of citations: 14 pubs.acs.org
EE Galenko, MS Novikov, FM Shakirova… - The Journal of …, 2019 - ACS Publications
An effective strategy was developed for the synthesis of new 2,2′-bipyridine ligands, symmetrical and unsymmetrical 6,6′-binicotinates, and 2,2′-bipyridine-5-carboxylates, from 4-…
Number of citations: 28 pubs.acs.org
DR Yennamaneni, V Amrutham, KS Gajula… - Sustainable Chemistry …, 2022 - Elsevier
A wide range of quinazolin-4(3H)-ones have been synthesized from readily accessible precursors such as anthranilamide and 1,3-diketones. This reaction was promoted by the …
Number of citations: 1 www.sciencedirect.com
A Galbiati - 2021 - air.unimi.it
Untitled Page 1 Page 2 Page 3 UNIVERSITÀ DEGLI STUDI DI MILANO PhD in Chemistry, XXXIII cycle Department of Pharmaceutical Sciences DESIGN AND SYNTHESIS OF NOVEL …
Number of citations: 0 air.unimi.it

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